N'-(4-nitrobenzylidene)-4-biphenylcarbohydrazide
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Overview
Description
N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) formed through the condensation of 4-nitrobenzaldehyde and 4-biphenylcarbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by cooling and recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The azomethine group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide involves its interaction with molecular targets through its azomethine group and nitro group. The azomethine group can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- N’-(4-nitrobenzylidene)-2-cyclopropylaniline
- N’-(4-nitrobenzylidene)-2-alkenylaniline
- N’-(4-nitrobenzylidene)-2-cyclopropylmethylaniline
Comparison: N’-(4-nitrobenzylidene)-4-biphenylcarbohydrazide is unique due to its biphenyl backbone, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(22-21-14-15-6-12-19(13-7-15)23(25)26)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBKCKZAOOFGHW-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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